molecular formula C11H14O B14410195 (3-Methoxybut-1-en-1-yl)benzene CAS No. 83320-37-0

(3-Methoxybut-1-en-1-yl)benzene

Cat. No.: B14410195
CAS No.: 83320-37-0
M. Wt: 162.23 g/mol
InChI Key: FEQIPECZADYPJN-UHFFFAOYSA-N
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Description

(3-Methoxybut-1-en-1-yl)benzene is an organic compound with the molecular formula C11H14O It is characterized by a benzene ring substituted with a 3-methoxybut-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybut-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with 3-methoxybut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybut-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methoxybut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxybut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxyacrylate: Shares the methoxy and alkene functional groups but differs in the overall structure and reactivity.

    (E)-1-chloro-3-(1-methoxybut-2-en-1-yl)benzene: Similar in having a methoxybutenyl group but with a chlorine substituent on the benzene ring.

Uniqueness

(3-Methoxybut-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both methoxy and alkene functional groups

Properties

CAS No.

83320-37-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methoxybut-1-enylbenzene

InChI

InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

FEQIPECZADYPJN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)OC

Origin of Product

United States

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